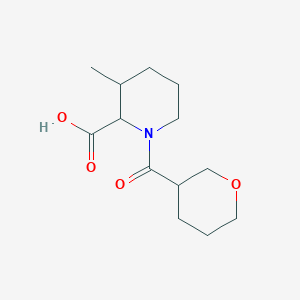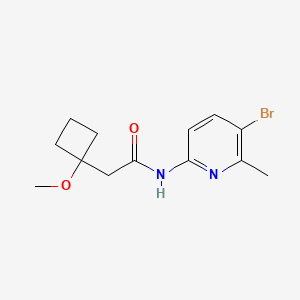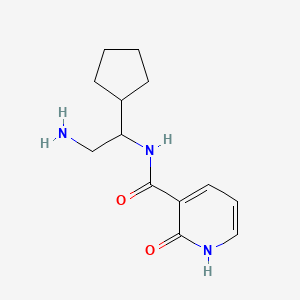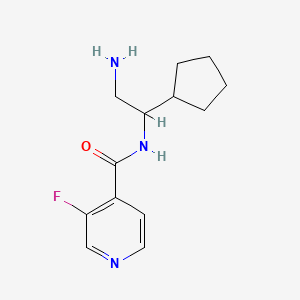
3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid, also known as 3-MOCPCA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of piperidine carboxylic acids, which have been found to have various biological activities.
作用机制
The mechanism of action of 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid involves its binding to the sigma-1 receptor. This binding leads to the activation of various signaling pathways, including the ERK1/2 and PI3K/Akt pathways. These pathways have been found to be involved in various cellular processes, including cell survival, proliferation, and differentiation. Therefore, this compound has been found to have neuroprotective effects in various in vitro and in vivo models of neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which are important for the growth and survival of neurons. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, this compound has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which are important for mood regulation.
实验室实验的优点和局限性
One of the main advantages of using 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective activation of this receptor without affecting other receptors. Additionally, this compound has been found to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of using this compound is its low yield in the synthesis method. This can make it difficult to obtain large quantities of the compound for experiments. Additionally, this compound has been found to have some toxicity at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid. One area of interest is its potential use in the treatment of neurological disorders such as depression and Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways. Finally, the synthesis method of this compound could be optimized to increase the yield of the compound and make it more accessible for research.
合成方法
The synthesis of 3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid involves several steps. First, 3-methylpiperidine-2,6-dione is reacted with ethyl oxalate to form 3-methyl-1-(oxalyl)piperidine-2,6-dione. This intermediate is then reacted with 1,3-propanediol to form the final product, this compound. The yield of this synthesis method is around 50%.
科学研究应用
3-Methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. The sigma-1 receptor has been implicated in many neurological disorders, including depression, anxiety, and Alzheimer's disease. Therefore, this compound has been used as a tool compound to study the sigma-1 receptor and its role in these disorders.
属性
IUPAC Name |
3-methyl-1-(oxane-3-carbonyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-9-4-2-6-14(11(9)13(16)17)12(15)10-5-3-7-18-8-10/h9-11H,2-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAWKBOUZWNOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)C2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644762.png)
![2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
![6-Methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644781.png)

![2-[(4-Chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644792.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone](/img/structure/B6644801.png)


![4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol](/img/structure/B6644815.png)

![1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol](/img/structure/B6644821.png)
![1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B6644843.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644858.png)
